N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The pyrazole ring is linked via a methylene bridge to a 1,2,4-oxadiazole moiety, which is further substituted with a 4,4-difluorocyclohexyl group. This structural complexity suggests applications in medicinal chemistry, particularly as a ligand for receptors like cannabinoid subtypes (CB1/CB2) due to similarities with other pyrazole derivatives .
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2N5O2/c1-9-13(10(2)23(3)21-9)15(24)19-8-12-20-14(22-25-12)11-4-6-16(17,18)7-5-11/h11H,4-8H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANJWSKTTAKDGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. For instance:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit specific pathways involved in cancer cell proliferation. The mechanism often involves:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and certain kinases involved in tumor growth.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways.
A study on related pyrazole derivatives indicated that they could effectively reduce tumor size in xenograft models of breast cancer by targeting the PI3K/AKT signaling pathway .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for several key enzymes involved in metabolic and signaling pathways.
- Receptor Modulation : It can bind to receptors that play critical roles in inflammation and cancer progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria and fungi. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Anticancer Potential
In a preclinical trial involving breast cancer models, the compound was administered at varying doses. Results indicated a dose-dependent reduction in tumor volume and increased survival rates among treated groups compared to controls .
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that compounds containing the oxadiazole moiety exhibit significant anticancer activities. For instance, derivatives have been shown to inhibit cancer cell growth in various models:
- In vitro studies indicate that compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can inhibit key enzymes involved in cancer progression. For example, certain oxadiazole derivatives have demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .
Antimicrobial Activity
The oxadiazole ring's presence also correlates with antimicrobial properties. Compounds featuring this structure have shown efficacy against both Gram-positive and Gram-negative bacteria. Research indicates broad-spectrum activity against various strains, highlighting their potential as antimicrobial agents .
Neuroprotective Effects
Some derivatives of this compound may offer neuroprotective effects. The isonicotinamide derivatives are noted for their potential in treating conditions like ischemic stroke by modulating inflammatory responses .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Difluorocyclohexyl Group : Utilizes difluorocyclohexyl halides to react with the oxadiazole intermediate.
- Amide Bond Formation : Involves coupling reactions to attach the pyrazole moiety using reagents like EDCI or DCC.
Anticancer Studies
A series of studies have focused on the anticancer potential of oxadiazole derivatives:
- Case Study 1 : A derivative demonstrated significant growth inhibition in various cancer cell lines with percent growth inhibitions (PGIs) exceeding 75% in certain models .
Antimicrobial Studies
Research has also highlighted the antimicrobial efficacy of similar compounds:
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole moiety is electron-deficient, making it susceptible to nucleophilic attack. Reactions typically involve ring-opening under acidic or basic conditions:
| Reaction Conditions | Products | Catalysts/Solvents |
|---|---|---|
| Hydrochloric acid (HCl, 1M) at 80°C | Formation of amidoxime intermediate via cleavage of the N–O bond | Methanol/water mixture |
| Sodium hydroxide (NaOH, 2M) | Degradation to nitrile derivatives and ammonia release | Ethanol/water system |
These reactions are critical for modifying the oxadiazole scaffold while retaining the pyrazole-carboxamide backbone.
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis (H₂SO₄, reflux):
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Produces 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid and an amine derivative.
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Yields depend on steric hindrance from the difluorocyclohexyl group.
Basic Hydrolysis (NaOH, 60°C):
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Generates sodium carboxylate and ammonia.
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Reaction rate slows due to electron-withdrawing fluorine atoms stabilizing the amide.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like alkenes or alkynes:
| Reactant | Conditions | Product |
|---|---|---|
| Phenylacetylene | Cu(I) catalysis, 100°C | Triazole-linked pyrazole-oxadiazole hybrid |
| Ethylene glycol | Microwave irradiation | Fused bicyclic derivatives |
These reactions expand structural diversity for pharmacological screening .
Coordination with Metal Ions
The pyrazole nitrogen and oxadiazole oxygen act as ligands for transition metals:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Ni(ClO₄)₂ | Mononuclear Ni(II) complex | Enhanced antifungal activity (vs. cycloheximide) |
| CdCl₂ | Dinuclear Cd(II) cluster | Moderate genotoxicity in cellular assays |
Coordination alters bioactivity, as observed in analogous pyrazole-carboxamide complexes .
Oxidation and Reduction Pathways
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Oxidation (KMnO₄/H₂O): Converts methyl groups on the pyrazole ring to carboxylic acids, though steric bulk from the trimethyl group limits efficiency .
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Reduction (H₂/Pd-C): Saturates the oxadiazole ring to form a dihydrooxadiazole derivative, enhancing solubility.
Stability Under Thermal and pH Stress
| Condition | Outcome | Notes |
|---|---|---|
| pH 1–3 (37°C, 24h) | 85% degradation of oxadiazole ring | Acid-labile N–O bond cleavage |
| pH 7–9 (37°C, 24h) | <10% decomposition | Stable in physiological pH ranges |
| 100°C (dry state) | Partial isomerization of pyrazole substituents | Thermal rearrangement observed |
Functionalization via Condensation Reactions
The methylene group (-CH₂-) bridging oxadiazole and pyrazole enables:
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Schiff base formation with aromatic amines (e.g., aniline), yielding imine derivatives .
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Mannich reactions with formaldehyde/amines to introduce aminoalkyl side chains .
Key Challenges and Research Gaps
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Limited experimental data on regioselectivity in cycloadditions.
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Impact of the 4,4-difluorocyclohexyl group on reaction kinetics requires further study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Heterocyclic Core Influence: The target compound’s 1,2,4-oxadiazole ring distinguishes it from triazole- or pyrazoline-containing analogs (e.g., ). Pyrazole derivatives with fluorinated aryl groups (e.g., 4-fluorophenyl in ) exhibit improved receptor binding due to fluorine’s electronegativity and lipophilicity. The target’s 4,4-difluorocyclohexyl group may similarly enhance CNS penetration .
Functional Group Effects: Carboxamide vs. Carbothioamide: The target’s carboxamide group (vs. Ketone vs. Methyl Substituents: Ketone-containing pyrazolines (e.g., ) lack the methyl groups of the target compound, which may reduce steric hindrance and alter binding pocket interactions.
Receptor Binding Hypotheses: The CB2-selective agonist WIN 55212-2 (pyrazole core) binds with nanomolar affinity . The target compound’s pyrazole-oxadiazole scaffold may similarly target cannabinoid receptors but with altered selectivity due to the difluorocyclohexyl group. Unlike SR141716A (a CB1 antagonist), the target lacks a diarylpyrazole structure, suggesting divergent receptor interactions .
Q & A
Basic: What is the standard synthetic route for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution. A typical procedure involves reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with a difluorocyclohexylmethyl chloride derivative in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at room temperature. The reaction requires stirring for 12–24 hours, followed by purification via column chromatography. Key parameters include stoichiometric ratios (1:1.1 molar ratio of thiol to alkyl chloride) and inert atmosphere to prevent oxidation .
Advanced: How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
Methodological Answer:
DoE can systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example:
- Factors: Temperature (20–60°C), solvent (DMF vs. acetonitrile), base (K₂CO₃ vs. Cs₂CO₃).
- Response Variables: Yield, purity (HPLC), reaction time.
A central composite design (CCD) or fractional factorial design reduces the number of experiments while identifying interactions. Statistical software (e.g., Minitab) can model optimal conditions. Evidence shows that solvent polarity significantly impacts oxadiazole ring formation .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., difluorocyclohexyl protons at δ 4.5–5.5 ppm).
- HPLC-MS: Validates purity (>95%) and molecular ion ([M+H]+).
- X-ray Crystallography: Resolves stereochemistry of the cyclohexyl group (if crystalline) .
- Elemental Analysis: Verifies C, H, N, F content within ±0.4% of theoretical values .
Advanced: How can computational methods predict reaction pathways for derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Software like Gaussian or ORCA simulates:
- Reaction Barriers: For oxadiazole ring closure.
- Thermodynamic Stability: Of difluorocyclohexyl vs. alternative substituents.
ICReDD’s hybrid approach integrates computed activation energies with experimental data to prioritize synthetic routes, reducing trial-and-error by ~40% .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
- Variable Substituents: Modify the difluorocyclohexyl group (e.g., cyclohexane vs. aromatic rings) and pyrazole methyl groups.
- Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Data Analysis: Multivariate regression correlates logP, steric bulk (MolSurf parameters), and IC₅₀. PubChem data on triazole analogs suggests electron-withdrawing groups enhance binding .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, ATP concentrations).
- Reproducibility Checks: Re-run assays with standardized protocols (e.g., CLIA certification).
- Orthogonal Validation: Use SPR for binding affinity and Western blot for target modulation. Contradictions often arise from solvent effects (DMSO% variation) or impurity profiles .
Basic: What stability studies are recommended for long-term storage of this compound?
Methodological Answer:
- Accelerated Stability Testing: Expose to 40°C/75% RH for 1 month; monitor degradation via HPLC.
- Light Sensitivity: Store in amber vials under argon.
- Solution Stability: Test in DMSO or ethanol at -20°C; avoid freeze-thaw cycles. Evidence shows oxadiazoles degrade via hydrolysis under acidic conditions .
Advanced: What mechanistic studies elucidate the degradation pathways of this compound?
Methodological Answer:
- LC-HRMS: Identify degradation products (e.g., cleavage of oxadiazole ring).
- Isotope Labeling: Use ¹⁸O-water to track hydrolysis sites.
- Computational Modeling: Simulate pH-dependent degradation using COSMO-RS. Studies on similar compounds suggest base-catalyzed ring opening dominates at pH > 8 .
Advanced: How to identify molecular targets using chemoproteomics?
Methodological Answer:
- Photoaffinity Labeling: Incorporate a diazirine moiety into the compound.
- Pull-Down Assays: Use biotin-streptavidin enrichment followed by LC-MS/MS.
- Bioinformatics: Cross-reference with databases like ChEMBL or BindingDB. Triazole carboxamides often target ATP-binding pockets in kinases .
Advanced: How can cross-disciplinary approaches enhance reactor design for scale-up?
Methodological Answer:
- Process Simulation: Use Aspen Plus to model heat transfer and mixing efficiency.
- Membrane Separation: Purify intermediates via nanofiltration (MWCO 500 Da).
- Reactor Engineering: Continuous flow systems minimize exothermic risks during oxadiazole formation. CRDC guidelines recommend integrating computational fluid dynamics (CFD) for turbulence optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
